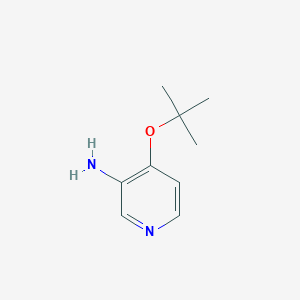

4-(Tert-butoxy)pyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLBFWIFRGLFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Tert Butoxy Pyridin 3 Amine and Its Analogs

Established Synthetic Routes and Procedural Advancements

Established routes to 4-(tert-butoxy)pyridin-3-amine and its derivatives often rely on a series of well-understood, sequential reactions. These methods, while reliable, are frequently the subject of optimization studies to improve yield, reduce step count, and enhance scalability.

Multi-Step Synthetic Approaches and Optimization Strategies

The synthesis of complex molecules like this compound typically involves a multi-step sequence starting from more readily available precursors. A hypothetical, yet logical, pathway could begin with a pre-functionalized pyridine (B92270) ring, followed by the sequential introduction of the amine and tert-butoxy (B1229062) groups.

Optimization is a critical aspect of these multi-step syntheses. For instance, in the preparation of related pyridine derivatives, reaction conditions are meticulously fine-tuned. Key variables often include the choice of solvent, reaction temperature, and the nature of the starting materials. researchgate.net In one study, preliminary experiments to form a selenopheno[2,3-b]pyridine from a 3-aminopyridine (B143674) derivative showed low yields (23-27%). researchgate.net By optimizing the starting substrate and other conditions, the yield was significantly improved. researchgate.net The development of efficient, dependable, and scalable synthetic routes is essential, particularly when a compound is needed for large-scale applications, which often necessitates moving away from syntheses that require tedious purification methods like silica (B1680970) gel chromatography. beilstein-journals.orgresearchgate.net

Table 1: Key Optimization Parameters in Pyridine Synthesis

| Parameter | Considerations for Optimization | Example from Literature | Citation |

|---|---|---|---|

| Starting Material | Selection of the substrate can dramatically impact yield and reaction efficiency. | Switching from 2-(alkylselanyl)pyridin-3-amine to bis(3-amino-2-pyridyl) diselenide nearly doubled the product yield. | researchgate.net |

| Solvent | The polarity and boiling point of the solvent can influence reaction rates and equilibria. | Dichloromethane (CH2Cl2), Dimethylformamide (DMF), and Toluene are common solvents in pyridine chemistry. | jk-sci.combeilstein-journals.org |

| Temperature | Reaction kinetics are highly dependent on temperature; heating can increase reaction rates but may also lead to side products. | A reaction was accelerated from 10 days at room temperature to 24 hours by heating to 50 °C. | beilstein-journals.org |

| Catalyst | The choice of catalyst can be crucial for selectivity and conversion. | Palladium on carbon (Pd/C), Platinum oxide (PtO2), and Rhodium(III) oxide (Rh2O3) are used in hydrogenation reactions. | rsc.orgresearchgate.net |

Amine Coupling Reactions in the Formation of Pyridin-3-amine Derivatives

Amine coupling reactions are fundamental to the synthesis of pyridin-3-amine derivatives. These reactions can be used to form the core pyridine structure or to append the amine functionality to a pre-existing ring.

Amide Coupling: This common reaction involves coupling a carboxylic acid (or its activated derivative) with an amine to form an amide bond. In the synthesis of bispyridine-based ligands, isonicotinic acid derivatives are coupled to diaminoalkane chains using a coupling agent like 1-propylphosphonic anhydride (B1165640) in an anhydrous solvent. nih.gov This strategy could be adapted to build more complex structures on a pyridin-3-amine scaffold.

C–N Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds. These reactions are suitable for linking an amine to an aryl halide. An effective Cu(I)-catalyzed C–N cross-coupling has been demonstrated for various aryl halides and amines, highlighting the tolerance of functional groups like O-benzyl and N-benzyl. acs.org

Azo Coupling: This reaction joins two aromatic rings through a −N=N− bond. byjus.com Arene diazonium salts react with aromatic amines via electrophilic substitution, typically at the para-position, to form colored azo compounds. byjus.com

Protection and Deprotection Techniques for Functional Groups (e.g., Boc Protection)

In multi-step synthesis, protecting reactive functional groups is often necessary to prevent unwanted side reactions. The amine group is commonly protected using the tert-butoxycarbonyl (Boc) group. total-synthesis.comfishersci.co.uk

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is flexible and typically proceeds with high yields under mild conditions, often in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide. jk-sci.comfishersci.co.uk The amine nucleophilically attacks the Boc anhydride, leading to the formation of a carbamate (B1207046). jk-sci.com

Deprotection, or removal of the Boc group, is achieved under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to hydrolyze the carbamate. fishersci.co.ukacsgcipr.org The mechanism involves protonation of the protected amine, which triggers the release of a stable tert-butyl cation and carbamic acid; the latter subsequently decarboxylates to yield the free amine and carbon dioxide. jk-sci.comchemistrysteps.com The stability of the tert-butyl carbocation is a key reason for the widespread use of the Boc group. chemistrysteps.com

The orthogonality of the Boc group is a significant advantage; it is stable to basic conditions, many nucleophiles, and catalytic hydrogenation, but is easily cleaved by acid, allowing for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com

Table 2: Boc Protection and Deprotection Summary

| Process | Common Reagents | Typical Solvents | Key Features | Citations |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF), Water, Acetonitrile (B52724) | High yields, mild conditions, flexible reaction setup. | jk-sci.comfishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Ethyl acetate, Toluene | Simple acid-catalyzed hydrolysis, produces gaseous byproducts. | jk-sci.comfishersci.co.ukacsgcipr.org |

Catalytic Hydrogenation and Reductive Amination in Synthetic Schemes

Hydrogenation and amination are key transformations in the synthesis of pyridine analogs.

Catalytic Hydrogenation is a powerful method for the reduction of the pyridine ring to form piperidine (B6355638) derivatives. rsc.orgasianpubs.org However, the aromaticity of the pyridine nucleus makes this a challenging reaction, often requiring harsh conditions like elevated temperatures and pressures. researchgate.netasianpubs.org

Catalysts: A variety of heterogeneous catalysts are employed, including Platinum oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). rsc.orgresearchgate.netasianpubs.org Recent work has shown that Rhodium(III) oxide (Rh₂O₃) can effectively hydrogenate a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org

Conditions: The choice of solvent can be critical. For example, using glacial acetic acid as a protic solvent can enhance the catalytic activity of PtO₂. researchgate.netasianpubs.org

Reductive Amination provides a controlled and efficient method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com This process involves the formation of an imine intermediate in situ, which is then reduced to the corresponding amine. This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Reducing Agents: A variety of reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Other reagents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and pyridine-borane complexes. masterorganicchemistry.comsciencemadness.orgacs.org

Procedure: A one-pot protocol often involves mixing the carbonyl compound, the amine, and a reducing agent. masterorganicchemistry.comsciencemadness.org Molecular sieves can be added to facilitate the formation of the imine by removing the water generated during the reaction. sciencemadness.org

Novel and Efficient Synthetic Pathways

While established routes are valuable, the development of novel synthetic pathways that offer greater efficiency, atom economy, and access to diverse molecular architectures is a continuing goal in organic synthesis.

Bicyclization Strategies for Pyridine Core Formation

A modern and highly efficient approach to constructing complex heterocyclic cores involves multi-component reactions where the pyridine ring is assembled from simpler, acyclic precursors. Bicyclization strategies represent a powerful example of this approach.

A novel four-component bicyclization strategy has been developed to create multicyclic pyrazolo[3,4-b]pyridines. nih.govacs.org This method allows for a flexible and practical synthesis from low-cost and readily available starting materials such as arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diones. nih.govacs.org These components are combined in a one-pot reaction, often under microwave irradiation, to rapidly generate complex molecular scaffolds. nih.govacs.org The reaction proceeds through a domino sequence, forming multiple bonds and rings in a single operation, which showcases remarkable chemo- and stereoselectivity. nih.govacs.org Such strategies are highly valuable for the discovery of new bioactive compounds by providing direct access to structurally diverse pyridine-containing systems. nih.gov

One-Pot Methodologies for Intermediate Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of intermediates leading to this compound and its analogs, multicomponent reactions (MCRs) are particularly valuable.

The Hantzsch pyridine synthesis and its variations, for example, can be adapted for the one-pot construction of dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. beilstein-journals.orgrsc.org A modified Guareschi–Thorpe reaction represents another powerful one-pot method, involving the condensation of a β-ketoester with cyanoacetamide and an ammonia (B1221849) source to yield functionalized hydroxypyridines. rsc.org These can then be further functionalized.

A plausible one-pot approach for an intermediate to this compound could involve the Bohlmann-Rahtz pyridine synthesis, which condenses an enamine with an ethynylketone. beilstein-journals.org By carefully selecting the starting materials, a pyridine ring with the desired substitution pattern for subsequent elaboration can be constructed efficiently. For instance, using an enamine derived from a β-ketoester can introduce the necessary functional handles for later conversion to the tert-butoxy and amino groups. The reaction can be driven to completion with high regioselectivity, often facilitated by a Brønsted acid catalyst that allows for a single-step Michael addition and cyclodehydration. beilstein-journals.org

| Reaction | Starting Materials | Key Features | Typical Yields |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | One-pot condensation to form a dihydropyridine ring, which requires a subsequent oxidation step. | 60-90% |

| Guareschi–Thorpe Reaction | β-ketoester, Cyanoacetamide, Ammonia source | Direct synthesis of hydroxypyridines. | High |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Forms trisubstituted pyridines with high regioselectivity. Can be performed in one pot with acid catalysis. | 70-90% |

Palladium-Catalyzed Transformations in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines, including the introduction of the amino group to form aminopyridines. nih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction that can be employed to introduce an amino group onto a pyridine ring. researchgate.net This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups.

In the context of synthesizing this compound, a key step could involve the palladium-catalyzed amination of a 3-halo-4-(tert-butoxy)pyridine intermediate. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. Ligands such as Xantphos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a base such as Cs₂CO₃, have proven effective for the amination of halo-azaindoles, a related class of heteroaromatics. beilstein-journals.org

| Catalyst System | Substrate | Amine Source | Key Features |

| Pd₂(dba)₃ / BINAP | Aryl Bromide | Primary or Secondary Amine | One of the first-generation catalyst systems for Buchwald-Hartwig amination. |

| Pd(OAc)₂ / Xantphos | 4-bromo-7-azaindole | Amides, Amines, Phenols | Effective for C-N and C-O bond formation on nitrogen-containing heterocycles. |

| RuPhos or BrettPhos Precatalysts | 3-halo-2-aminopyridine | Primary and Secondary Amines | Allows for C-N cross-coupling of unprotected aminopyridines. |

Microwave-Assisted Synthesis of Pyridine-Derived Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net For the synthesis of pyridine derivatives, microwave heating can significantly reduce reaction times from hours to minutes. beilstein-journals.orgnih.gov

The Hantzsch dihydropyridine synthesis, a multicomponent reaction, is well-suited for microwave assistance. beilstein-journals.org Microwave irradiation can promote the efficient one-pot condensation of an aldehyde, a β-ketoester, and ammonia, leading to the rapid formation of the dihydropyridine ring. Similarly, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for continuous processing and facile scale-up. beilstein-journals.org In a batch microwave synthesis of a trisubstituted pyridine, reaction times as short as 5 minutes at 120-140°C have been reported, yielding the product in up to 86% yield. beilstein-journals.org

Microwave technology has also been successfully applied to palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, further accelerating the synthesis of aminopyridines.

| Reaction | Conditions | Reaction Time | Yield |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave, 120°C, EtOH-AcOH | 5 minutes | 86% |

| Hantzsch Dihydropyridine Synthesis | Microwave, Continuous Flow | Varies | High |

| Amination of 2-aminopyridine (B139424) | Microwave, 120°C, Neat | 15 minutes | 70% |

Scalable Production and Industrial Implications of Synthetic Routes

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical compound like this compound presents a unique set of challenges and considerations. The chosen synthetic route must not only be efficient and high-yielding but also economically viable, safe, and environmentally sustainable.

Development of High-Yielding and Purifiable Synthetic Protocols

For industrial-scale production, a synthetic protocol that consistently delivers high yields of the target compound with a high degree of purity is paramount. This minimizes the need for extensive and costly purification steps. The development of such protocols often involves a systematic optimization of reaction parameters, including temperature, pressure, catalyst loading, and solvent selection.

Continuous flow chemistry, particularly when coupled with microwave assistance, offers a promising avenue for the scalable synthesis of pyridine derivatives. beilstein-journals.org Flow reactors provide excellent control over reaction conditions, leading to improved yields and purity. Furthermore, they allow for safer handling of hazardous reagents and intermediates. A notable example is the reduction of a five-step batch process for a pyridine-containing drug to a single continuous step using flow reactors, which resulted in a yield increase from 58% to 92% and a projected 75% reduction in production costs. rsc.org

Purification strategies for the final product and intermediates are also a critical aspect of scalable synthesis. For aminopyridine derivatives, purification can be challenging. Cation-exchange chromatography has been demonstrated as an effective method for the large-scale purification of pyridylaminated compounds, offering a significant advantage over traditional gel filtration methods in terms of speed and capacity. nih.gov

Considerations for Large-Scale Chemical Production

Several key factors must be considered when scaling up the synthesis of a chemical compound for industrial production:

Cost of Raw Materials: The economic viability of a synthetic route is heavily dependent on the cost of starting materials and reagents. Utilizing readily available and inexpensive precursors is crucial.

Process Safety: A thorough risk assessment of the entire process is necessary to identify and mitigate potential hazards, such as exothermic reactions, the use of flammable solvents, or the handling of toxic reagents.

Waste Management: The environmental impact of the manufacturing process must be minimized. This includes reducing the generation of waste streams and developing effective methods for their treatment and disposal. The recovery and recycling of solvents are important aspects of a green and sustainable industrial process.

Regulatory Compliance: The production process must adhere to all relevant regulatory standards, including those related to environmental protection and worker safety.

Equipment and Infrastructure: The availability of suitable reactors, purification equipment, and other necessary infrastructure is a key consideration for large-scale production.

Reactivity and Mechanistic Investigations of 4 Tert Butoxy Pyridin 3 Amine Transformations

Electrophilic and Nucleophilic Reactivity Profiles

The pyridine (B92270) ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution compared to benzene. youtube.com However, the presence of the electron-donating amino and tert-butoxy (B1229062) groups in 4-(tert-butoxy)pyridin-3-amine enhances the electron density of the ring, thereby modulating its reactivity.

Oxidation and Reduction Reactions of the Pyridin-3-amine Moiety

The pyridin-3-amine moiety is susceptible to both oxidation and reduction reactions, although specific studies on this compound are not extensively documented. Generally, the electrochemical oxidation of amines proceeds via the formation of a radical cation, which can then undergo further reactions. mdpi.com The oxidation potential of amines is dependent on their structure, with tertiary amines typically being easier to oxidize than primary or secondary amines. mdpi.com In the case of this compound, the primary amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives under controlled conditions. However, the presence of the electron-rich pyridine ring and the tert-butoxy group may lead to complex reaction pathways, including polymerization or ring-opening under harsh oxidative conditions. researchgate.net

Reduction of the pyridine ring of this compound can be achieved under various conditions, typically involving catalytic hydrogenation. This would lead to the corresponding 4-(tert-butoxy)piperidin-3-amine. The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as the cleavage of the tert-butoxy group.

Substitution Reactions at the Pyridine Ring and Amine Nitrogen

Pyridine Ring Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. youtube.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.com In this compound, the activating effects of the amino and tert-butoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. The directing effects of these substituents would favor electrophilic substitution at the positions ortho and para to them. Therefore, electrophilic attack is most likely to occur at the 2- and 6-positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) reactions on pyridine typically occur at the 2- and 4-positions, which are electron-deficient. The tert-butoxy group at the 4-position of the subject molecule would likely hinder direct nucleophilic attack at this position. However, the presence of a good leaving group at the 2- or 6-position could facilitate SNAr reactions.

Amine Nitrogen Substitution:

The primary amino group of this compound is nucleophilic and readily undergoes reactions with electrophiles. A common transformation is the protection of the amino group, for instance, through the formation of a carbamate (B1207046). The use of di-tert-butyl dicarbonate (B1257347) (Boc2O) is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. organic-chemistry.org This reaction is typically carried out in the presence of a base. The resulting N-Boc protected amine is less nucleophilic and more stable to certain reaction conditions. mdpi.com

Alkylation and acylation of the amino group can also be readily achieved using appropriate alkyl halides or acylating agents, respectively.

Role of Common Reagents and Reaction Conditions in Direct Functionalization

The direct functionalization of this compound is highly dependent on the choice of reagents and reaction conditions.

| Functionalization Type | Reagent/Condition | Expected Outcome |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., Triethylamine) | Formation of tert-butyl (4-(tert-butoxy)pyridin-3-yl)carbamate |

| Nitration | Nitrating mixture (e.g., HNO3/H2SO4) | Nitration on the pyridine ring, likely at the 2- or 6-position |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogenation on the pyridine ring, likely at the 2- or 6-position |

| Catalytic Hydrogenation | H2, Catalyst (e.g., Pd/C) | Reduction of the pyridine ring to a piperidine (B6355638) ring |

Rearrangement Reactions Involving the Tert-butoxy and Amino Groups

Rearrangement reactions provide a powerful tool for the synthesis of complex molecules from simpler precursors. In the context of substituted pyridines, rearrangements involving amino and alkoxy groups can lead to the formation of highly functionalized heterocyclic systems.

N,N-Di-tert-butoxycarbonylpyridin-4-amine Rearrangements

Research has shown that N,N-di-tert-butoxycarbonylpyridin-4-amines can undergo a novel rearrangement to yield tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). acs.orgacs.org This transformation provides a facile method for the construction of polysubstituted pyridines. acs.org

Interestingly, attempts to apply this rearrangement to N,N-di-tert-butoxycarbonylpyridin-3-amines, which are structurally more similar to the subject compound of this article, were unsuccessful. acs.org Under the same reaction conditions, these substrates did not undergo rearrangement. Instead, the only products isolated were the corresponding mono-Boc-protected 3-aminopyridines, indicating the loss of one Boc group. acs.org This finding suggests that the electronic and steric environment of the pyridin-3-amine system disfavors the intramolecular rearrangement pathway observed for the pyridin-4-amine isomers.

Intramolecular Migrations and Their Mechanistic Elucidation

The rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines is proposed to be an intramolecular process. acs.org This was supported by a crossover experiment where the rearrangement of one substrate in the presence of a similar, but distinct, N-tert-butoxycarbonylpyridin-4-amine did not result in the formation of any crossover products. acs.org

While specific studies on intramolecular migrations involving the tert-butoxy and amino groups of this compound are not prevalent, the principles of related rearrangements, such as the Smiles rearrangement, can offer mechanistic insights. The Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. mdpi.com Although not directly applicable to the parent compound, derivatives of this compound with appropriate activating and leaving groups could potentially undergo such intramolecular migrations.

Further mechanistic elucidation of potential rearrangements would require detailed computational and experimental studies, including kinetic analysis and isotopic labeling, to map the reaction pathways and identify key intermediates and transition states.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the fleeting intermediates and complex energetic landscapes of reactions involving this compound is key to controlling product formation and selectivity. The following sections explore three critical areas of mechanistic investigation: the formation and reactivity of pyridyne intermediates, the generation of radical anionic species in reactions mediated by potassium tert-butoxide, and the use of computational chemistry to map reaction pathways.

Pyridynes, the pyridine analogues of benzyne, are highly reactive intermediates that can be trapped by a variety of nucleophiles and cycloaddition partners, enabling the synthesis of highly functionalized pyridine derivatives. wikipedia.org The generation of a 3,4-pyridyne from a precursor derived from this compound offers a powerful, albeit challenging, method for the difunctionalization of the pyridine core.

The formation of a 3,4-pyridyne typically requires the presence of ortho-disposed leaving groups. For this compound, this would first necessitate the conversion of the 3-amino group into a suitable leaving group, such as a halide or triflate, through standard transformations (e.g., Sandmeyer reaction). Subsequent treatment with a strong base would then induce elimination to form the transient 4-(tert-butoxy)-3,4-pyridyne intermediate.

The regioselectivity of subsequent nucleophilic attack on this unsymmetrical pyridyne is a key consideration. According to the aryne distortion model, the preferred site of attack is the more electrophilic carbon of the strained triple bond, which corresponds to the more linearized C-C≡C-C dihedral angle. nih.gov Computational studies, particularly Density Functional Theory (DFT) calculations, are used to predict the geometry of these intermediates. nih.gov For a 4-(tert-butoxy)-3,4-pyridyne, the electron-donating nature of the tert-butoxy group is expected to influence the distortion and thus the regioselectivity of the trapping reaction. Research on other substituted 3,4-pyridynes has shown that substituents significantly impact the reaction's regioselectivity. nih.govescholarship.org

| Pyridyne Precursor | Trapping Agent | Major Product Position of Attack | Regioselectivity (Major:Minor) | Reference |

| 3-Bromo-4-(trimethylsilyl)pyridine | N-Methylaniline | C4 | 1.2 : 1 | nih.gov |

| 3-Bromo-5-chloro-4-(trimethylsilyl)pyridine | N-Methylaniline | C3 | 1.8 : 1 | nih.gov |

| 5-Bromo-3-chloro-4-(trimethylsilyl)pyridine | Furan | C3 | 3.0 : 1 | nih.gov |

| 3-Chloro-2-sulfamoyl-4-(trimethylsilyl)pyridine | Thiophenol | C4 | >20 : 1 | nih.gov |

This table presents experimental data on the regioselectivity of nucleophilic additions to various substituted 3,4-pyridyne intermediates, illustrating the directing effect of substituents. Data sourced from related studies. nih.gov

Potassium tert-butoxide (KOtBu) is widely recognized not only as a strong, non-nucleophilic base but also as a potent single-electron transfer (SET) agent in certain contexts. researchgate.net This dual reactivity enables it to initiate reactions through radical pathways, particularly with electron-deficient aromatic and heteroaromatic systems. nih.gov In transformations involving this compound, KOtBu can mediate reactions that proceed via the formation of radical anionic intermediates.

The initiation step is proposed to involve a single electron transfer from KOtBu (or a species derived from it in solution) to the pyridine substrate. nih.gov This generates a radical anion, a highly reactive species that can undergo various subsequent reactions, such as dimerization, intramolecular cyclization, or addition to other molecules. researchgate.netnih.gov While the direct electron transfer from the tert-butoxide anion has been proposed, recent studies suggest that the mechanism can be more complex, sometimes involving the in situ formation of a more potent electron donor from the base reacting with additives or solvent. nih.govresearchgate.net

The fate of the this compound radical anion would depend on the specific reaction conditions and the presence of other reagents. For example, in the absence of other coupling partners, it could potentially dimerize. If a suitable leaving group is present elsewhere on a tethered aryl ring, an intramolecular radical aromatic substitution could occur, leading to cyclized products. The use of radical scavengers like TEMPO in mechanistic experiments can help confirm the involvement of such radical pathways by inhibiting or trapping the key intermediates. nih.gov

| Step | Description | Key Intermediates |

| 1. Initiation | Single Electron Transfer (SET) from KOtBu to the pyridine substrate. | Pyridine Radical Anion, tert-Butoxyl Radical |

| 2. Propagation | The radical anion undergoes further reaction (e.g., fragmentation, addition, cyclization). | Aryl Radical, Benzylic Radical |

| 3. Deprotonation | A subsequent deprotonation by KOtBu can occur to form a more stabilized radical anion. | Stabilized Radical Anion |

| 4. Termination | The radical chain is terminated through electron transfer or radical combination to form the final product. | Neutral Product |

This table outlines the generalized steps in a proposed KOtBu-mediated reaction proceeding through radical anionic intermediates.

Computational chemistry provides indispensable tools for mapping the complex potential energy surfaces of chemical reactions. osu.edu Through methods like Density Functional Theory (DFT), it is possible to calculate the structures and energies of reactants, products, intermediates, and, most importantly, transition states. caltech.edu This analysis offers a detailed, step-by-step view of the reaction pathway, revealing the energetic barriers (activation energies) that govern reaction rates and selectivity. researchgate.net

For the transformations of this compound, computational analysis can be applied to:

Pyridyne Formation and Reactivity: DFT calculations can model the geometry of the 4-(tert-butoxy)-3,4-pyridyne intermediate, corroborating the predictions of the aryne distortion model. nih.govnih.gov By calculating the activation energies for nucleophilic attack at C3 versus C4, a theoretical prediction of the regioselectivity can be obtained and compared with experimental results.

Radical Anionic Pathways: The feasibility of a SET mechanism in KOtBu-mediated reactions can be assessed by calculating the redox potentials of the species involved. Furthermore, the energetic profiles for the subsequent steps, such as radical addition or cyclization, can be computed to determine the most likely reaction pathway and product distribution. caltech.edu

These computational investigations allow for the rationalization of observed experimental outcomes and can guide the design of new reactions with improved control over selectivity.

| Computational Parameter | Information Gained | Relevance to Mechanism |

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, transition states, and products. | Confirms the structure of key species like pyridynes or radical anions. nih.govosu.edu |

| Frequency Calculation | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifies the identity of transition states connecting reactants/intermediates to products. osu.edu |

| Gibbs Free Energy (ΔG) | Determines the thermodynamic favorability of reaction steps and the overall reaction. | Predicts product stability and reaction spontaneity. researchgate.net |

| Activation Energy (ΔG‡) | The energy barrier of a reaction step, calculated from the energy difference between the reactant and the transition state. | Determines the rate of a reaction step and helps identify the rate-determining step. caltech.edu |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway connecting a transition state with its corresponding reactant and product minima. | Confirms that a calculated transition state correctly links the intended species on the reaction path. osu.edu |

This table summarizes key parameters obtained from computational reaction pathway analysis and their significance in elucidating reaction mechanisms.

Applications of 4 Tert Butoxy Pyridin 3 Amine As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of 4-(tert-butoxy)pyridin-3-amine make it a key starting material for constructing elaborate organic molecules, particularly those containing fused heterocyclic rings.

Construction of Advanced Heterocyclic Systems

A significant application of this compound is as a precursor in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of high interest in medicinal chemistry. The synthesis pathway often begins with the related compound, 4-tert-butoxy-3-nitropyridine. Through a nucleophilic aromatic substitution reaction, an amine can be introduced, followed by the catalytic reduction of the nitro group to yield a 3-amino-4-tert-butoxypyridine derivative in situ.

This intermediate, which is structurally analogous to the title compound, is then reacted with a pyrazole (B372694) derivative to construct the core bicyclic system of pyrazolo[3,4-b]pyridine. This strategic approach has been successfully employed in the development of potent enzyme inhibitors.

Formation of Multicomponent Reaction Products (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.

The primary amine functionality of this compound makes it a suitable candidate for the amine component in the Ugi reaction. The general mechanism involves the initial formation of an imine between the amine and an aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid, which, after a final Mumm rearrangement, yields the characteristic bis-amide product. While the structure of this compound is well-suited for this transformation, specific examples of its use in published Ugi reactions are not widely documented. Nonetheless, its potential to generate highly functionalized, peptide-like structures in a single, atom-economical step remains significant for the construction of diverse chemical libraries.

Precursor for Ligand Synthesis in Catalysis

The development of novel ligands is crucial for advancing the field of catalysis, particularly for reactions that require high selectivity and efficiency. Pyridine-based structures are common motifs in the design of such ligands.

Development of Chiral Ligands from Pyridine (B92270) Derivatives

Chiral ligands derived from pyridine are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. A variety of these ligands, such as Pyridinooxazolines (PyOx) and bis(imino)pyridines, have been developed. The synthesis of these ligands often starts from readily available pyridine precursors like picolinic acid or 2,6-diacetylpyridine.

While the direct use of this compound as a starting material for the synthesis of widely known chiral ligands is not extensively reported in the literature, its functional groups offer potential for creating new ligand architectures. The amine group can be readily derivatized to introduce chiral auxiliaries or form imines, while the tert-butoxy (B1229062) group can influence the steric and electronic properties of the resulting metal complex.

Applications in Asymmetric Catalysis

The performance of a chiral ligand is demonstrated by its application in asymmetric catalysis, where it transfers its chirality to the product of a reaction, resulting in a preference for one enantiomer over the other. Chiral tertiary amines and pyridine-containing ligands have been successfully used in a range of asymmetric reactions, including cyclizations and addition reactions. The development of new ligands is an ongoing effort to improve the enantioselectivity and broaden the scope of these transformations. Although specific applications of ligands directly synthesized from this compound are not detailed in the current literature, the exploration of new pyridine-based scaffolds remains an active area of research.

Scaffolds for the Synthesis of Compounds of Medicinal Interest

The pyridine-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds developed to treat a wide range of diseases. This compound serves as a key building block for creating complex molecules with significant biological activity, most notably as kinase inhibitors.

One of the most well-documented uses of this scaffold is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a key enzyme implicated in several human disorders, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.

In a patented synthesis, a derivative of this compound is used to construct a series of 6-aryl-pyrazolo[3,4-b]pyridines. These compounds have demonstrated high affinity and selectivity for GSK-3 over other related kinases, such as Cyclin-Dependent Kinase-2 (CDK-2). The tert-butoxy group at the 4-position of the pyridine ring is a key structural feature in these potent inhibitors. The table below highlights the biological activity of representative compounds from this series.

| Compound | Substituent (Aryl Group) | GSK-3 IC₅₀ (nM) | CDK-2 IC₅₀ (nM) |

|---|---|---|---|

| 1 | Phenyl | 140 | >10000 |

| 2 | 4-Fluorophenyl | 110 | >10000 |

| 3 | 4-Chlorophenyl | 35 | >10000 |

| 4 | 3-Chlorophenyl | 110 | >10000 |

| 5 | Thiophen-2-yl | 110 | >10000 |

| 6 | Thiazol-2-yl | 310 | >10000 |

Data sourced from patent WO 2004/013143 A1. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This successful application underscores the value of this compound as a foundational scaffold for discovering and developing novel therapeutics targeting critical enzymes like GSK-3.

Utilization in Imidazo[1,2-a]pyridine (B132010) Scaffold Construction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem and Alpidem. rsc.orgmdpi.com The synthesis of this heterocyclic system is a major focus of drug discovery, with multicomponent reactions (MCRs) offering an efficient pathway to generate molecular diversity. organic-chemistry.org

One of the most prominent methods for constructing the imidazo[1,2-a]pyridine framework is the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.gov This is a three-component reaction that typically involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide. rsc.orgdtic.mil The reaction proceeds through a formal [4+1] cycloaddition of an imine intermediate (formed from the aminopyridine and aldehyde) with the isocyanide. rsc.org A variety of catalysts, including Lewis acids like Sc(OTf)₃ and iodine, can be employed to facilitate this transformation, often under mild conditions. dtic.milresearchgate.net

While this compound is a substituted aminopyridine, its utility in forming the specific imidazo[1,2-a]pyridine isomer must be considered carefully. The mechanism of the GBBR and related cyclocondensations requires a 2-aminopyridine to achieve the characteristic [1,2-a] fusion. The use of a 3-aminopyridine (B143674), such as this compound, would be expected to yield an isomeric imidazopyridine scaffold, for instance, an imidazo[4,5-c]pyridine, due to the different position of the nucleophilic nitrogen atom involved in the cyclization. Nonetheless, the underlying principle of using a substituted aminopyridine as a key component in MCRs to build fused imidazole (B134444) ring systems highlights the importance of building blocks like this compound in generating diverse heterocyclic libraries. nih.gov

Table 1: Key Synthetic Reactions for Imidazo[1,2-a]pyridine Scaffolds

| Reaction Name | Reactant Types | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acids (e.g., Sc(OTf)₃, La(OTf)₃), often in methanol (B129727) or under microwave irradiation. | rsc.orgdtic.mil |

| Iodine-Catalyzed 3-Component Condensation | 2-Aminopyridine, Aryl Aldehyde, tert-Butyl Isocyanide | Iodine (I₂), room temperature. | researchgate.net |

| Copper-Catalyzed Domino Reaction | 2-Aminopyridine, Terminal Alkyne, Azide | Copper catalyst, often involving an oxidative coupling mechanism. |

Contribution to the Synthesis of Select Chemical Tools for Biological Research

The aminopyridine motif is a cornerstone in the design of chemical tools and active pharmaceutical ingredients (APIs), particularly in the field of oncology. These structures are frequently found in small molecule kinase inhibitors, which are designed to interfere with cellular signaling pathways implicated in cancer progression. This compound is a valuable precursor for synthesizing such complex molecules, providing a strategically substituted pyridine ring that can be elaborated into potent and selective biological probes.

For example, various kinase inhibitors feature aminopyridine or related heterocyclic cores that are crucial for binding to the ATP pocket of the target enzyme. A notable area of research is the development of Bruton's tyrosine kinase (BTK) inhibitors, which are important for treating certain types of lymphoma. The synthesis of potent BTK inhibitors has been shown to involve thieno[3,2-c]pyridin-4-amine (B1356683) and pyrazolo[3,4-d]pyrimidine scaffolds, which incorporate a substituted amino group on a pyridine or pyridine-like ring.

Similarly, research into human topoisomerase II inhibitors, another important class of anticancer agents, has led to the development of tetrahydropyrido[4,3-d]pyrimidine-based compounds. The synthesis of these complex scaffolds often relies on the strategic introduction of substituted aminopyridine building blocks. The presence of the tert-butoxy group in this compound offers a synthetic handle that can be removed under acidic conditions to reveal a hydroxyl group, providing another point for diversification or interaction with biological targets. This versatility makes it a key starting material for creating libraries of compounds for screening and development as chemical tools for biological research.

Derivatization for Enhanced Synthetic Utility

The utility of this compound as a synthetic building block is significantly enhanced by the chemical reactivity of its primary amine and the pyridine ring. Specific derivatizations can be performed to protect the amine, activate the molecule for coupling reactions, or introduce new functional groups, thereby preparing it for more complex synthetic sequences.

The primary amine group of this compound is a key site for chemical modification. Its reactivity allows for a range of strategic functionalizations that are essential for multi-step syntheses. These derivatizations can protect the amine during subsequent reactions or introduce new functionalities to build molecular complexity.

Common derivatization strategies include:

Acylation: The amine can be readily converted into an amide by reacting it with acylating agents such as acid chlorides or anhydrides. This transformation is often used to protect the amine or to introduce specific side chains that may be important for biological activity.

Alkylation: Direct alkylation of the primary amine with alkyl halides can produce secondary and tertiary amines. However, this method can sometimes be challenging to control, leading to over-alkylation. More controlled methods like reductive amination provide an alternative route.

Carbamate (B1207046) Formation: A widely used strategy for amine protection involves the formation of carbamates. Reagents like Di-tert-butyl dicarbonate (B1257347) (Boc₂O) react with the primary amine to form a Boc-protected amine. This protecting group is stable under many reaction conditions but can be easily removed with acid, making it highly valuable in multi-step synthesis.

Silylation: The amine can be derivatized with silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. This is often done to increase the volatility and thermal stability of the compound for analytical techniques like gas chromatography or to temporarily protect the amine during other reactions.

Table 2: Common Derivatization Reactions for Primary Amines

| Reaction Type | Typical Reagent | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amide | Protection, improve chromatographic performance | |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduce alkyl substituents | |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine | Acid-labile protection | - |

| Silylation | BSTFA, MTBSTFA | Silylated Amine | Protection, increase volatility for GC analysis |

A key application of this compound is its role as a precursor for the preparation of more advanced synthetic intermediates. These intermediates are molecules that have been functionalized in a way that makes them ready for key bond-forming reactions, such as cross-coupling, which are fundamental to the synthesis of complex APIs and other high-value chemicals.

One powerful transformation for aromatic amines is diazotization. Treatment of the 3-amino group with nitrous acid generates a diazonium salt. This intermediate is highly reactive and can be used in subsequent Sandmeyer or related reactions to introduce a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, in place of the original amine. This provides a versatile method for diversifying the pyridine core.

Furthermore, the aminopyridine structure is well-suited for elaboration via modern cross-coupling reactions. For instance, the amine can be converted into a halide or triflate, making it an excellent substrate for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of aryl, alkyl, or other amino groups. This strategy is central to building the complex molecular architectures found in many modern pharmaceuticals, including kinase inhibitors. The ability to convert this compound into these versatile intermediates underscores its importance as a foundational building block in synthetic chemistry.

Analytical and Derivatization Strategies for 4 Tert Butoxy Pyridin 3 Amine

Methodological Aspects of Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the precise molecular structure of 4-(Tert-butoxy)pyridin-3-amine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the tert-butoxy (B1229062) group characteristically appears as a sharp singlet in the upfield region, typically around 1.4-1.5 ppm, integrating to nine protons. The protons on the pyridine (B92270) ring exhibit distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their chemical shifts and coupling patterns (splitting) being indicative of their positions relative to the amine and tert-butoxy substituents. The two protons of the primary amine group (-NH₂) usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. Key signals include those for the methyl carbons and the quaternary carbon of the tert-butoxy group, as well as the distinct signals for the five carbon atoms of the substituted pyridine ring.

Beyond static structural analysis, NMR is an invaluable tool for real-time reaction monitoring. nih.gov By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of this compound by observing the change in the integration of their respective characteristic peaks. nih.gov This allows for the precise determination of reaction kinetics and endpoints without the need for sample isolation.

| ¹H NMR: Predicted Chemical Shifts (δ) and Splitting Patterns | |

| Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~1.4 (s, 9H) |

| -NH₂ | Variable, broad s, 2H |

| Pyridine-H | ~6.8-8.0 (m, 3H) |

s = singlet, m = multiplet. Note: Predicted values are based on typical chemical shifts for similar structural motifs.

| ¹³C NMR: Predicted Chemical Shifts (δ) | |

| Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~29 |

| -C(CH₃)₃ | ~80 |

| Pyridine-C | ~115-155 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds. wpmucdn.com

The IR spectrum of this compound is characterized by several key absorption bands. The primary amine (-NH₂) group is identified by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.com An N-H bending (scissoring) vibration for the primary amine is also typically observed around 1650-1580 cm⁻¹. orgchemboulder.comtsijournals.com

The presence of the tert-butoxy group is confirmed by strong C-H stretching bands from the methyl groups just below 3000 cm⁻¹ and a characteristic C-O stretching vibration, typically found in the 1250-1200 cm⁻¹ range for aryl ethers. The aromatic pyridine ring gives rise to C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3500-3300 (two bands) |

| C-H stretch (sp³) | 2980-2950 |

| N-H bend (primary amine) | 1650-1580 |

| C=C, C=N stretch (aromatic ring) | 1600-1450 |

| C-O stretch (ether) | 1250-1200 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and gaining insight into its structure through fragmentation analysis. pearson.com In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

The monoisotopic mass of this compound (C₉H₁₄N₂O) is 166.1106 Da. uni.lu The mass spectrum will typically show a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 167.1179. uni.lu

Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation. A prominent fragmentation pathway for the tert-butoxy group is the loss of isobutylene (B52900) (a neutral molecule of 56 Da), leading to a significant fragment ion. Another common fragmentation is the cleavage of the C-O bond to lose a tert-butyl radical (57 Da), forming a stable cation.

| Predicted Mass Spectrometry Data for C₉H₁₄N₂O | |

| Species | Predicted m/z |

| [M]⁺ | 166.11 |

| [M+H]⁺ | 167.12 |

| [M-C₄H₈]⁺ | 110.05 |

| [M-C₄H₉]⁺ | 109.04 |

m/z values are for the most abundant isotope.

Advanced Derivatization Techniques for Amines in Analytical Chemistry

For certain analytical applications, particularly gas chromatography (GC), the inherent polarity and low volatility of primary amines like this compound can pose challenges. iu.edu Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for the chosen analytical method. nih.gov This process can increase thermal stability and volatility, and improve chromatographic separation and detection sensitivity. nih.govwikipedia.org

Acylation is a common derivatization strategy for primary and secondary amines. libretexts.org The reaction involves treating the amine with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride, to convert the amine into a corresponding amide. chem-station.comresearchgate.net

This transformation replaces the polar N-H bonds with a less polar N-acyl group, which significantly reduces hydrogen bonding capabilities. As a result, the derivative of this compound becomes more volatile and thermally stable, making it amenable to analysis by GC-MS. iu.edu The choice of acylating agent can also be used to introduce specific functionalities; for instance, using a fluorinated anhydride like trifluoroacetic anhydride (TFAA) can enhance detection by electron capture detection (ECD). iu.edu Furthermore, acylation is a widely used method for protecting the amine group during multi-step organic synthesis. researchgate.net

Silylation is another effective derivatization technique that enhances the volatility of compounds containing active hydrogen atoms, such as amines. wikipedia.org The primary amine of this compound can be reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups. wikipedia.orgnih.gov The resulting silylated derivative is significantly less polar and more volatile, exhibiting improved chromatographic behavior in GC analysis. wikipedia.orgnih.gov Silyl derivatives often produce characteristic and predictable fragmentation patterns in mass spectrometry, which can aid in structural confirmation. wikipedia.org

Carbamic acid ester formation provides another versatile route for the derivatization of primary amines. Primary amines can react reversibly with carbon dioxide to form an unstable carbamic acid. researchgate.netnih.gov This intermediate can be trapped and stabilized by subsequent esterification. A more direct and common approach in both derivatization and synthetic chemistry is the reaction of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or various chloroformates. wikipedia.org This reaction forms a stable carbamate (B1207046) (or urethane). For example, reacting this compound with Boc₂O would yield the corresponding Boc-protected amine. This derivative is less basic and less polar than the parent amine, making it suitable for analysis by techniques like HPLC and GC, and is a cornerstone of amine protection in peptide synthesis and other areas of organic chemistry. researchgate.net

Derivatization for Enhanced Chromatographic Separation and Detection

In the chromatographic analysis of amine compounds such as this compound, derivatization is a crucial strategy to overcome analytical challenges. The primary amino group in the molecule can lead to poor peak shape, strong adsorption on column materials, and low detector response, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). iu.edu Derivatization chemically modifies the analyte to improve its analytical properties, such as increasing volatility and thermal stability for GC analysis or introducing a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. mdpi.comthermofisher.com

The process involves reacting the primary amine of this compound with a derivatizing reagent to replace the active hydrogen with a more stable functional group. iu.edu This modification can reduce the polarity of the molecule, leading to better retention and separation characteristics. thermofisher.com Common strategies for derivatizing primary amines include acylation, silylation, and alkylation. nih.gov

Common Derivatization Reactions for Primary Amines:

Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative. This increases the compound's volatility, making it more suitable for GC analysis. iu.edu

Reaction with Chloroformates: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that attaches a highly fluorescent fluorenylmethoxycarbonyl group to the primary amine. This is particularly useful for highly sensitive fluorescence detection in HPLC. thermofisher.comnih.gov

Reaction with Sulfonyl Chlorides: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary amines to yield intensely fluorescent derivatives, significantly lowering detection limits in HPLC analysis. While effective, dansyl chloride can also react with other functional groups like phenols. nih.gov

Reaction with o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This pre-column derivatization is common for HPLC analysis, though the stability of the derivatives can sometimes be a concern. thermofisher.comnih.gov

The selection of a derivatizing reagent depends on the analytical technique being employed and the specific requirements for sensitivity and selectivity.

Table 1: Common Derivatizing Reagents for Primary Amines

| Reagent Class | Example Reagent | Functional Group Introduced | Primary Application | Key Advantages |

|---|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl | GC-MS | Increases volatility and thermal stability. iu.edu |

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorenylmethoxycarbonyl | HPLC-Fluorescence | Forms highly fluorescent and stable derivatives. thermofisher.com |

| Sulfonyl Chlorides | Dansyl chloride | Dansyl | HPLC-Fluorescence/UV | Creates intensely fluorescent derivatives for high sensitivity. nih.gov |

| Aldehydes | o-Phthalaldehyde (OPA) | Isoindole | HPLC-Fluorescence | Fast reaction under mild conditions. nih.gov |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | GC-MS | Replaces active hydrogens, increasing volatility and stability. nih.gov |

Chromatographic Methods in the Purification and Characterization of Pyridine Amines

Chromatography is an indispensable tool for the separation, purification, and analysis of pyridine amines, including this compound. These compounds, being basic and often hydrophilic, require specific chromatographic conditions for effective separation. helixchrom.com Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. nih.govsielc.com

In HPLC, various modes can be utilized. Reversed-phase HPLC is common, but the basic nature of pyridine amines can cause peak tailing on standard silica-based C18 columns. To mitigate this, additives like formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase to improve peak shape. helixchrom.com Alternative HPLC modes like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, are also highly effective for separating polar, basic compounds like aminopyridines. sielc.comhelixchrom.com A novel approach involves separation based on hydrogen bonding interactions between the analyte and a specialized stationary phase (SHARC 1 columns), which offers unique selectivity for isomers of aminopyridine. sielc.com

For preparative purposes, where the goal is to isolate a compound from a reaction mixture, column chromatography and flash chromatography are the methods of choice.

Column Chromatography and Flash Chromatography Techniques

Column chromatography and its higher-pressure variant, flash chromatography, are fundamental techniques for the purification of synthesized pyridine derivatives on a larger scale. rsc.orgbeilstein-journals.org The principle relies on the differential adsorption of components in a mixture onto a solid stationary phase, typically silica (B1680970) gel, while a liquid mobile phase (eluent) flows through it.

For pyridine amines, the acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of the basic analyte, resulting in poor recovery and streaking. chemicalforums.com To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-5%), is often added to the eluent system (e.g., hexane (B92381)/ethyl acetate). chemicalforums.com This neutralizes the acidic sites on the silica, allowing the basic pyridine compound to elute properly.

The choice of eluent is critical and is determined by the polarity of the target compound. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute compounds of increasing polarity from the column. rsc.org The progress of the separation is monitored by collecting fractions and analyzing them, often using thin-layer chromatography.

Table 2: Typical Conditions for Column Chromatography of Pyridine Derivatives

| Parameter | Description | Common Choices/Conditions | Purpose/Rationale |

|---|---|---|---|

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (60-200 µm) | Polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Solvent system that moves the sample through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) | Solvent polarity is optimized to achieve separation (Rf ~0.3). rsc.org |

| Mobile Phase Modifier | Additive to improve the chromatography of basic compounds. | Triethylamine (1-5%) | Neutralizes acidic silica sites to prevent peak tailing and irreversible adsorption of amines. chemicalforums.com |

| Elution Method | The process of changing solvent composition during the run. | Isocratic (constant solvent) or Gradient (increasing polarity) | Gradient elution is used to separate mixtures with a wide range of polarities. rsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively to monitor the progress of chemical reactions. libretexts.orgrsc.org For syntheses involving this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org

A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate (a glass or aluminum sheet coated with a thin layer of silica gel). libretexts.org Alongside it, spots of the starting material(s) are applied as a reference. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is also commonly used to aid in identification. libretexts.org

The plate is then developed in a sealed chamber containing a suitable eluent. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. After development, the plate is visualized, typically under UV light for compounds with a UV chromophore, or by staining with a chemical reagent. rochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot for the product is prominent. libretexts.org

When working with high-boiling point solvents like pyridine, care must be taken as residual solvent can cause smearing on the TLC plate. This can often be resolved by placing the spotted plate under a high vacuum for a few minutes before development to evaporate the solvent. rochester.edu

Future Directions in Research on 4 Tert Butoxy Pyridin 3 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

While methods for the synthesis of aminopyridines are established, the pursuit of more efficient, scalable, and sustainable routes remains a key objective. Future research will likely focus on developing novel catalytic systems that can construct the 4-(Tert-butoxy)pyridin-3-amine scaffold with higher yields and selectivity, and under milder conditions.

Palladium-catalyzed C-N bond formation, a cornerstone of modern organic synthesis, offers significant potential for creating substituted aminopyridines. acs.org Research into new generations of palladium catalysts, perhaps featuring novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, could lead to improved coupling reactions of corresponding halopyridines with ammonia (B1221849) surrogates. acs.org Furthermore, borrowing hydrogen strategies, which utilize alcohols as alkylating agents in reactions catalyzed by transition metals like palladium or ruthenium, represent an atom-economical approach to N-substituted aminopyridines and could be adapted for this specific compound. proquest.com

Another promising avenue is the development of novel cascade or multicomponent reactions. These strategies, which form multiple bonds in a single operation, can significantly shorten synthetic sequences and reduce waste. For instance, new cascade reactions involving starting materials like 1,1-enediamines and vinamidinium salts have shown success in producing aryl-substituted 2-aminopyridine (B139424) derivatives and could inspire new approaches for 3-amino isomers. researchgate.net

The table below outlines potential areas for methodological improvement compared to traditional synthetic approaches.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Advanced Palladium Catalysis | Higher yields, lower catalyst loadings, broader substrate scope. | Development of novel, highly active ligands. |

| Borrowing Hydrogen Strategy | High atom economy, use of readily available alcohols, reduced waste. | Design of efficient heterogeneous catalysts for recyclability. proquest.com |

| Copper-Catalyzed C-N Coupling | Lower cost catalyst compared to palladium, unique reactivity. | Design of bifunctional ligands to enhance efficiency in aqueous media. acs.org |

| Cascade/Multicomponent Reactions | Increased molecular complexity from simple precursors in one pot, operational simplicity. | Discovery of novel reaction pathways to construct the substituted pyridine (B92270) core. researchgate.net |

Advanced Mechanistic Studies to Uncover Undiscovered Reactivity

A deeper understanding of the electronic structure and reactivity of this compound is crucial for unlocking its full synthetic potential. The interplay between the electron-donating amino group and the tert-butoxy (B1229062) group, mediated by the pyridine ring, governs its behavior in chemical reactions.

The pyridine ring itself is susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. researchgate.net Advanced studies could probe the reactivity of this compound with various electrophiles and nucleophiles. For example, its reaction with halogens or interhalogens could lead to the formation of charge-transfer complexes or novel ionic species, as has been observed with 4-aminopyridine. acs.orgresearchgate.net Such studies can reveal fundamental aspects of its coordination chemistry and potential for forming supramolecular structures.

The amino group offers a handle for further functionalization. While its nucleophilicity is established, exploring its reactivity in transition metal-catalyzed reactions could be fruitful. For example, its role as a directing group in C-H activation reactions could enable the selective functionalization of the pyridine ring at otherwise inaccessible positions. The stability and reactivity of nitrogen-centered radicals derived from related N-aminopyridinium salts are highly dependent on substituents, suggesting that the electronic nature of the 4-(tert-butoxy) group could influence radical-mediated transformations. nih.gov

Future mechanistic investigations will likely involve a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to elucidate reaction pathways. These experimental approaches, when paired with computational chemistry, can provide a detailed picture of transition states and reaction intermediates.

Expansion of Applications in Diverse Areas of Organic Synthesis

The true value of a building block like this compound lies in its utility for constructing more complex, high-value molecules. Its bifunctional nature, possessing both a nucleophilic amine and a modifiable pyridine core, makes it an attractive starting point for the synthesis of pharmaceuticals, agrochemicals, and materials.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The specific substitution pattern of this compound could serve as a key fragment in the design of novel bioactive compounds. For example, it could be incorporated into scaffolds targeting kinases, G-protein coupled receptors, or ion channels. The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from 3-aminopyridine (B143674) derivatives, has been identified as a promising core for human topoisomerase II inhibitors in cancer therapy. nih.gov

Furthermore, the compound can serve as a precursor to a wide array of other substituted pyridines. The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, opening up another avenue for functionalization. The amino group can be diazotized and converted into a range of other substituents. This versatility allows for the generation of diverse libraries of compounds for high-throughput screening.

| Target Scaffold Class | Potential Therapeutic Area | Synthetic Role of this compound |

|---|---|---|

| Fused Pyridopyrimidines | Oncology (e.g., Topoisomerase II inhibitors) nih.gov | Key precursor for heterocyclic ring formation. |

| Substituted Aminopyridines | Neuroscience (e.g., Nicotinic receptor modulators) nih.gov | Core structure for further elaboration at the amino group or pyridine ring. |

| Bipyridine Ligands | Catalysis, Materials Science | Precursor for metal-coordinating ligands after further coupling reactions. |

| Complex Natural Product Analogs | Various | Fragment for incorporation into larger, biologically active molecules. |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the properties and reactivity of this compound, guiding experimental design and helping to rationalize observed outcomes.

Computational studies can predict key molecular properties such as bond lengths, bond angles, and electronic charge distribution. researchgate.net This information helps to understand the molecule's ground-state electronics and predict which sites are most susceptible to electrophilic or nucleophilic attack. For instance, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide a quantitative measure of its electron-donating and accepting capabilities, respectively. researchgate.net

Moreover, computational modeling can be used to explore reaction mechanisms in detail. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a proposed reaction. This can help to identify the rate-determining step, predict reaction outcomes, and understand the origins of selectivity. Such synergistic studies, combining experimental kinetics with computed energy profiles, have been successfully applied to understand the bioorthogonal reactivity of other heterocyclic systems. acs.org This approach can be used to screen potential catalysts or reaction conditions in silico before committing to resource-intensive laboratory work, ultimately accelerating the discovery of new reactions and applications for this compound.

Compound Index

| Compound Name |

|---|

| This compound |

| 1,1-enediamines |

| Vinamidinium salts |

| 4-aminopyridine |

| N-aminopyridinium salts |

| Tetrahydropyrido[4,3-d]pyrimidine |

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-butoxy)pyridin-3-amine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives via protective group strategies. For example:

- Step 1: Introduce the tert-butoxy group at the 4-position using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting agents under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Install the amino group at the 3-position via nucleophilic substitution or Buchwald–Hartwig amination. Palladium catalysts (e.g., Pd(dba)₂) with ligands like Xantphos are often used for C–N coupling .

- Intermediates (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) can be characterized using /-NMR, IR (to confirm Boc protection), and mass spectrometry .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: -NMR identifies protons adjacent to the amino group (δ 5.5–6.5 ppm for aromatic protons) and tert-butoxy signals (δ 1.2–1.4 ppm) .

- X-ray Crystallography: Resolves spatial arrangement and hydrogen-bonding networks, as demonstrated in imidazo[1,2-a]pyridine derivatives with tert-butoxy groups .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₂O).

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of this compound derivatives for medicinal applications?

Methodological Answer:

- Geometry Optimization: DFT-B3LYP/6-31G* calculations predict stable conformations and electronic properties. For example, LUMO maps identify nucleophilic sites for drug-target interactions .

- Solvent-Accessible Surface Analysis: Evaluates steric hindrance from the tert-butoxy group, which impacts binding affinity in COX-2 inhibitors (e.g., imidazo[1,2-a]pyridine analogs) .